molecular formula C17H13ClN4S B14941929 5-[(4-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline

5-[(4-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B14941929
M. Wt: 340.8 g/mol
InChI Key: MUYSVCUDCCFGFB-UHFFFAOYSA-N
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Description

5-[(4-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a triazole ring fused with a quinazoline moiety imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzyl chloride with 2-mercapto-1-methyl-1H-[1,2,4]triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(4-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression. This inhibition can lead to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    1,2,4-Triazolo[1,5-a]pyrimidine: Known for its anti-inflammatory properties.

    2-Heteroaryl-[1,2,4]triazolo[1,5-c]quinazoline: Exhibits antimicrobial activity.

Uniqueness

5-[(4-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorobenzyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C17H13ClN4S

Molecular Weight

340.8 g/mol

IUPAC Name

5-[(4-chlorophenyl)methylsulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C17H13ClN4S/c1-11-19-16-14-4-2-3-5-15(14)20-17(22(16)21-11)23-10-12-6-8-13(18)9-7-12/h2-9H,10H2,1H3

InChI Key

MUYSVCUDCCFGFB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=N1)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl

Origin of Product

United States

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